N-(3-fluorophenyl)piperidin-4-amine
Overview
Description
N-(3-fluorophenyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of applications in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
N-(3-fluorophenyl)piperidin-4-amine is a compound that has been identified as a potential therapeutic agent for various conditions. The primary targets of this compound are the κ-opioid receptors (KOR) which play a crucial role in the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse . Additionally, some derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities.
Mode of Action
It is believed to interact with its targets, the κ-opioid receptors, and cause changes that result in its therapeutic effects
Biochemical Pathways
It is likely that the compound affects the pathways related to the κ-opioid receptors and those related to its antimicrobial activity
Pharmacokinetics
It has been noted that the compound has good in vitro admet and in vivo pharmacokinetic characteristics
Result of Action
It is believed that the compound’s interaction with the κ-opioid receptors and its antimicrobial activity result in its therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)piperidin-4-amine typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. One common method is the reductive amination of 3-fluoroaniline with piperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, various amine derivatives, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(3-fluorophenyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)piperidin-4-amine
- N-(2-fluorophenyl)piperidin-4-amine
- N-(3-chlorophenyl)piperidin-4-amine
Uniqueness
N-(3-fluorophenyl)piperidin-4-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDKJBMRLAXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406494 | |
Record name | N-(3-fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-63-4 | |
Record name | N-(3-fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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